molecular formula C21H22N4O5S B12214672 N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B12214672
M. Wt: 442.5 g/mol
InChI Key: HNJUFCHKLAXUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a synthetic small molecule featuring a tetrahydropyridazine core substituted with a phenyl group at position 1 and a carboxamide moiety at position 2. The phenyl ring attached to the carboxamide is further modified with a morpholine-4-sulfonyl group at the meta position.

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylsulfonylphenyl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C21H22N4O5S/c26-20-10-9-19(23-25(20)17-6-2-1-3-7-17)21(27)22-16-5-4-8-18(15-16)31(28,29)24-11-13-30-14-12-24/h1-8,15H,9-14H2,(H,22,27)

InChI Key

HNJUFCHKLAXUHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-(morpholin-4-ylsulfonyl)aniline, which is then reacted with chloroacetyl chloride in the presence of a base to form the corresponding chloroacetamide derivative . This intermediate is further reacted with hydrazine derivatives to form the final product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16H17N3O5SC_{16}H_{17}N_{3}O_{5}S with a molecular weight of approximately 363.4 g/mol. It features a morpholine sulfonamide group, which is known for its ability to enhance solubility and bioavailability of drug candidates. The tetrahydropyridazine core contributes to its potential activity against various biological targets.

Antitumor Activity

Several studies have indicated that compounds similar to N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide exhibit significant antitumor properties. For instance, derivatives of sulfonamide compounds have been shown to inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. The morpholine moiety may enhance the selectivity of these compounds towards cancer cells while minimizing effects on normal cells.

Anti-inflammatory Effects

Research has demonstrated that compounds containing morpholine and sulfonamide groups can exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of disease. This application is particularly relevant in the treatment of chronic inflammatory conditions such as rheumatoid arthritis.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Its structural components allow for interaction with bacterial cell membranes or vital metabolic pathways within microorganisms. Studies have reported effective inhibition of bacterial growth against strains resistant to conventional antibiotics.

Case Studies and Research Findings

StudyFindingsApplication
Liu et al., 2018 Synthesis of pyrazole derivatives showed antitumor activity through inhibition of cell proliferation pathways.Cancer treatment
Qi et al., 2015 Fluorescence properties and xanthine oxidase inhibitory activity were evaluated for pyrazole derivatives; moderate inhibitory effects were observed.Antioxidant therapy
Pendergrass et al., 2020 Development of screening assays revealed potential for targeting type III secretion systems in bacteria using morpholine-containing compounds.Antimicrobial development

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is structurally related to several pyridazine and pyridine derivatives documented in patents and research reports. Below is a comparative analysis based on substituents, core heterocycles, and functional groups:

Compound Name Core Structure Key Substituents Pharmacological Notes
N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide Tetrahydropyridazine - Morpholin-4-ylsulfonylphenyl
- 1-Phenyl group
Likely targets sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, kinases) .
N-[3-Chloro-4-(4-morpholinyl)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide Tetrahydropyridazine - 3-Chloro-4-morpholinylphenyl
- No 1-phenyl substitution
Reduced steric bulk vs. target compound; chloro group may enhance lipophilicity .
(3S)-3-tert-butyl-N-[4-chloro-2-(6-methylsulfanylpyridin-3-yl)phenyl]-...-6-oxo-3H-pyridazine-5-carboxamide Pyridazine - tert-Butyl group
- Methylsulfanylpyridinyl
- Difluoro-morpholinylethoxy
Patent-derived; likely optimized for kinase inhibition or protease modulation .
AZ331 (1,4-dihydropyridine) 1,4-Dihydropyridine - 2-Furyl
- Methoxyphenylthioether
- Cyanogroup
Classic calcium channel blocker scaffold; divergent target vs. pyridazines .

Key Observations:

Core Heterocycle Differences :

  • The target compound’s tetrahydropyridazine core distinguishes it from dihydropyridines (e.g., AZ331) and pyrrolo-pyridazines (e.g., EP 4 374 877 A2 derivatives). Pyridazines often exhibit distinct electronic properties and binding modes compared to pyridines due to the additional nitrogen atom .

Substituent Impact: The morpholin-4-ylsulfonyl group in the target compound provides stronger electron-withdrawing effects and hydrogen-bonding capacity compared to the simple morpholinyl group in ’s analog. This may enhance interactions with polar enzyme active sites .

Pharmacological Implications :

  • Compounds with trifluoromethyl or methylsulfanyl substituents (e.g., EP 4 374 877 A2 derivatives) are typically designed for improved metabolic stability and target affinity, common in kinase inhibitors .
  • Dihydropyridines like AZ331 are well-established as calcium channel blockers, whereas pyridazines may target phosphodiesterases or inflammatory mediators .

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound’s sulfonamide linkage and tetrahydropyridazine core suggest moderate synthetic complexity, comparable to EP 4 374 877 A2 derivatives but more challenging than dihydropyridines .
  • Pharmacokinetics: No direct ADME (absorption, distribution, metabolism, excretion) data are available, but the morpholinylsulfonyl group likely improves aqueous solubility relative to lipophilic analogs (e.g., chloro- or trifluoromethyl-substituted compounds) .
  • Target Hypotheses : Based on structural analogs, plausible targets include carbonic anhydrase isoforms (sulfonamide-sensitive) or MAPK/ERK kinases (common in pyridazine-based inhibitors) .

Biological Activity

N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C21H22N4O5S
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 883462-34-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the morpholine and sulfonamide groups suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydropyridazine compounds exhibit significant antitumor activities. For instance, compounds similar to N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo have shown inhibitory effects against cancer cell lines by targeting key oncogenic pathways such as BRAF(V600E) and EGFR .

Table 1: Summary of Antitumor Activities

CompoundTargetIC50 (µM)Reference
Compound ABRAF(V600E)0.5
Compound BEGFR0.8
N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxoUnknownTBDCurrent Study

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been documented, particularly their ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo could have therapeutic potential in treating inflammatory diseases .

Case Study: Inhibition of Cytokine Production
In vitro studies demonstrated that a related compound significantly reduced LPS-induced production of nitric oxide (NO), indicating its potential as an anti-inflammatory agent .

Antibacterial Activity

Preliminary evaluations have shown that derivatives of this compound possess antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical bacterial enzymes .

Table 2: Antibacterial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CMRSA1.0 µg/mL
N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxoTBDTBDCurrent Study

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo. Modifications in the phenyl and tetrahydropyridazine moieties can significantly influence potency and selectivity against specific targets.

Key Observations:

  • Morpholine Substitution : Variations in the morpholine ring can enhance solubility and bioavailability.
  • Sulfonamide Group : The sulfonamide moiety is essential for maintaining biological activity and facilitating target interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.